molecular formula C5H5NO4S2 B1274222 3-Sulfamoylthiophene-2-carboxylic acid CAS No. 59337-97-2

3-Sulfamoylthiophene-2-carboxylic acid

Cat. No.: B1274222
CAS No.: 59337-97-2
M. Wt: 207.2 g/mol
InChI Key: NRAVSUNXRBRPRE-UHFFFAOYSA-N
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Description

3-Sulfamoylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO4S2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis and Diels-Alder Reactivity : A study demonstrated the one-pot preparation of a derivative of 3-sulfamoylthiophene-2-carboxylic acid, showcasing its high conversion rates and its utility in Diels-Alder reactions with various dienophiles (Andrade et al., 2003).
  • Gewald Synthesis of 2-Aminothiophenes : The compound was used in the Gewald reaction, which synthesizes 2-aminothiophenes, an important class in medicinal chemistry, showing versatile applications and high yields (Tormyshev et al., 2006).
  • Synthesis of Biological-Based Nano Organo Solid Acids : In research on novel nano organocatalysts, derivatives of this compound have been synthesized and characterized for their potential industrial applications (Zolfigol et al., 2015).

Pharmaceutical and Biomedical Applications

  • Antimicrobial Activity : A study on the synthesis of novel 2-aminothiophene derivatives, including this compound, highlighted their significant antimicrobial properties, offering potential for new drug development (Prasad et al., 2017).
  • Polythiophene Derivatives for Biomedical Applications : Research on poly(2-thiophen-3-yl-malonic acid), a derivative of thiophene carboxylic acid, indicated its utility in biomedical applications, such as selective membranes for electrodialysis or ion-selective membranes (Bertran et al., 2010).

Environmental and Material Science Applications

  • Photoredox Pairs for Free-Radical Polymerization : The study of sulfur-containing carboxylic acids, including derivatives of thiophene carboxylic acid, showcased their potential as electron donors in photoinitiated free-radical polymerizations, relevant for material science applications (Wrzyszczyński et al., 2000).
  • Conductive Polymer Precursors in Solar Cell Performance : A research focusing on various conductive polymer precursors derived from thiophene carboxylic acid revealed their application in improving solar cell performance, particularly in charge-transfer processes (Yoon et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

Properties

IUPAC Name

3-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAVSUNXRBRPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208085
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-97-2
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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